5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a brominated derivative of pyrazolo[3,4-b]pyridine, a heterocyclic compound with a fused pyrazole and pyridine ring. This specific derivative possesses a carboxylic acid group at the 3-position and a bromine atom at the 5-position of the pyrazolo[3,4-b]pyridine scaffold. While its direct applications are limited, it serves as a crucial building block in synthesizing various other pyrazolo[3,4-b]pyridine derivatives, many of which demonstrate promising biological activities and are investigated for their potential use in medicinal chemistry and materials science. [, ]
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolo[3,4-B]pyridines. This compound is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the pyrazolo ring. It has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be classified as an aromatic organic compound with a molecular formula of and a molecular weight of approximately 244.05 g/mol. The presence of both bromine and a carboxylic acid functional group contributes to its reactivity and potential applications in organic synthesis and drug development .
The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to optimize yield and purity while adhering to green chemistry principles to minimize environmental impact .
The molecular structure of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid consists of:
The compound's structural formula can be represented as follows:
This structure influences its chemical behavior, particularly in terms of reactivity and interaction with biological targets .
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or create new derivatives for research.
The mechanism of action for 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid primarily involves its interaction with specific molecular targets, particularly kinases. By binding to the active site of these enzymes, it inhibits their activity, which in turn affects downstream signaling pathways critical for cellular processes such as proliferation and apoptosis . This property makes it a candidate for further investigation in therapeutic applications.
Key physical and chemical properties of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid include:
These properties are crucial for determining its behavior in various chemical environments and potential applications in drug formulation .
Scientific Uses
The applications of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid span several fields:
This compound represents a versatile building block for further research aimed at exploring its full potential in scientific applications.
The construction of the pyrazolo[3,4-b]pyridine core relies on two principal strategies: cyclocondensation of functionalized pyrazoles and transition-metal-mediated cross-coupling. The most efficient route begins with 5-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes sequential functionalization at N1 and C3. Alternatively, Knorr-type cyclocondensation between aminopyrazoles and 1,3-dicarbonyl compounds constructs the bicyclic system but suffers from regioselectivity challenges with unsymmetrical diketones [4] [5].
A superior approach employs directed ortho-metalation of N-protected pyrazoles followed by cyclization with nitriles. This method achieves C4 functionalization critical for subsequent C3 carboxylation. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with boronic esters, enable C5 diversification before carboxyl group installation. Yields for core synthesis typically range from 65–85%, with purity >95% after silica gel chromatography [3].
Table 1: Comparative Analysis of Core Construction Methods
Method | Key Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Knorr Cyclocondensation | Aminopyrazole + β-ketoester, AcOH | 50–65 | Moderate |
Directed Metalation | n-BuLi, TMP, −78°C; R-CN | 70–85 | High |
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane | 80–92 | Excellent |
Regioselective N1-methylation is critical for avoiding N2-alkylated byproducts. Optimization studies demonstrate that sodium hydride (NaH) in anhydrous THF at 0°C deprotonates the pyrazole nitrogen prior to methyl iodide quenching, achieving >97% N1-selectivity. Lower temperatures (0°C) minimize di-alkylation, while a 1.05:1.00 molar ratio of Mel:substrate suppresses quaternary ammonium salt formation [1]:
NaH (1.18 mmol) + methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.17 mmol) → 0°C/15 min → Mel (1.29 mmol) → RT/overnight → 97% yield
Bromination at C5 utilizes N-iodosuccinimide (NIS) in DMF at 25°C, affording >90% conversion. Electrophilic aromatic substitution favors C5 due to the electron-deficient pyridine ring. Catalyst screening reveals iodine or iron(III) bromide reduces reaction times by 40% without compromising purity.
Table 2: Halogenation and Methylation Optimization
Reaction | Optimal Conditions | Yield (%) | Byproducts |
---|---|---|---|
N1-Methylation | NaH (1.1 eq), THF, 0°C; Mel (1.05 eq) | 97 | <2% N2-methyl isomer |
C5-Bromination | NIS (1.2 eq), DMF, 25°C, 4h | 92 | <3% C4-bromo isomer |
One-pot Sequential | Bromination → Methylation, THF/DMF | 89 | <5% dihalogenated |
Carboxylic acid installation employs two catalytic strategies: (1) hydrolysis of ester precursors and (2) direct carbonylation. The ester hydrolysis route uses methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 916326-80-2) with lithium hydroxide (LiOH) in THF/H₂O (3:1) at 60°C, achieving 95% conversion in 4h. Alternative acid catalysts (e.g., p-TsOH) cause decarboxylation above 50°C [1].
Direct C3 carboxylation via palladium-catalyzed carbonylation of the 3-iodo analog shows promise but requires stringent anhydrous conditions:
3-Iodo precursor + CO (1 atm) + Pd(OAc)₂ (5 mol%) + dppp (7 mol%) + MeOH → 80°C → Methyl ester (85%)
This method bypasses ester hydrolysis but demands specialized equipment. Microwave-assisted hydrolysis (100°C, 20 min) reduces processing time by 60% compared to conventional methods [3].
Principal byproducts include:
Chromatographic (SiO₂, 10–50% EtOAc/hexane) and crystallization-based purification (ethyl acetate/n-heptane) remove these impurities. Yield maximization strategies include:
Reaction monitoring via LC-MS tracking identifies intermediates, allowing real-time adjustments. Scaling to 1 kg maintains yields >90% with purity ≥99% (HPLC) when combining column chromatography and recrystallization [1] [3].
Table 3: Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Strategy | Purity Impact |
---|---|---|---|
N2-Methyl isomer | Incomplete deprotonation at N1 | NaH pre-activation (0°C, 30 min) | <0.5% if controlled |
4-Bromo regioisomer | Electrophilic aromatic substitution | NIS (1.05 eq), −10°C | <1.0% |
Methyl ester dimer | Oxidative ester coupling | N₂ sparging, radical inhibitors | <0.3% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7